1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Overview
Description
1-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves several steps
Synthesis of Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through an acylation reaction.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the coumarin or piperidine moieties are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in various biological pathways, such as DNA gyrase and topoisomerase . These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.
Dicoumarol: Another anticoagulant that acts as a competitive inhibitor of vitamin K.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets and the potential for diverse applications in scientific research .
Properties
IUPAC Name |
1-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-11-14-4-5-16(26-3)12(2)18(14)27-20(25)15(11)10-17(23)22-8-6-13(7-9-22)19(21)24/h4-5,13H,6-10H2,1-3H3,(H2,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAKQDGGJXNAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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